Taccalonolide AJ

Antiproliferative Potency Structure-Activity Relationship HeLa Cells

Taccalonolide AJ (CAS 1349904-82-0) is a covalent microtubule stabilizer with IC50 4.2 nM (HeLa)—among the most potent taccalonolides. It binds β-tubulin irreversibly at D226, triggering distinct Plk1/Eg5 mitotic signaling versus reversible stabilizers like paclitaxel. With only a 1.5-fold serum GI50 shift (vs. 3.4-fold for paclitaxel), it ensures reproducible cell-based data under standard 5–10% serum conditions. Its 8.1-min elimination half-life makes it an essential comparator for PK optimization and a positive control for C22-C23 epoxide SAR programs. Ideal for target engagement, microtubule catastrophe, and taxane-resistance mechanism studies.

Molecular Formula C34H44O14
Molecular Weight 676.712
CAS No. 1349904-82-0
Cat. No. B592399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaccalonolide AJ
CAS1349904-82-0
SynonymsTaccalonolide AJ
Molecular FormulaC34H44O14
Molecular Weight676.712
Structural Identifiers
SMILESCC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C
InChIInChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
InChIKeyBWKYBGRKQMTOQL-MPOFNYKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taccalonolide AJ (CAS 1349904-82-0): A Potent Semisynthetic Microtubule Stabilizer for Overcoming Taxane Resistance in Oncology Research


Taccalonolide AJ (CAS 1349904-82-0) is a semisynthetic, highly oxygenated pentacyclic steroid belonging to the taccalonolide class of microtubule-stabilizing agents (MSAs) [1]. Derived via epoxidation of the natural product taccalonolide B, it is characterized by its ability to covalently bind to β-tubulin and circumvent multiple clinically relevant mechanisms of taxane resistance [2][3]. With an antiproliferative IC50 of 4.2 nM against HeLa cells, it represents one of the most potent taccalonolides identified to date [4].

Why Taccalonolide AJ Cannot Be Substituted by Other Taccalonolides or Standard Microtubule Stabilizers


Despite their shared mechanism of microtubule stabilization, the taccalonolide class exhibits profound and quantifiable differences in potency, binding mode, and pharmacokinetic behavior that preclude generic substitution. Among taccalonolides, antiproliferative IC50 values span over four orders of magnitude, from 4.2 nM for AJ to >50 µM for less active congeners [1]. More critically, even structurally similar taccalonolides with comparable in vitro potency diverge dramatically in vivo: taccalonolide AJ has an elimination half-life of just 8.1 minutes and lacks systemic antitumor efficacy, whereas taccalonolide AF demonstrates a 44-minute half-life and causes tumor regression in xenograft models [2]. Furthermore, the covalent, irreversible binding of AJ to β-tubulin at residue D226 [3] confers a distinct mechanism of action that cannot be replicated by non-covalent microtubule stabilizers such as paclitaxel. These quantitative disparities in potency, stability, and target engagement directly impact experimental outcomes and therapeutic potential, rendering AJ a non-interchangeable research tool.

Quantitative Differentiation of Taccalonolide AJ: Head-to-Head Evidence Against Comparators


Superior Antiproliferative Potency of Taccalonolide AJ Relative to Natural Taccalonolides

Taccalonolide AJ demonstrates the highest antiproliferative potency within the taccalonolide class, with an IC50 of 4.2 nM against HeLa cervical cancer cells. This potency is approximately 148-fold greater than that of taccalonolide A (IC50 = 622 nM) and over 3,000-fold greater than the least potent taccalonolide R (IC50 = 13 µM) [1][2]. The semisynthetic epoxidation of taccalonolide B to yield AJ is critical for this enhanced potency [3].

Antiproliferative Potency Structure-Activity Relationship HeLa Cells

Covalent and Irreversible Binding to β-Tubulin Confers a Mechanism Distinct from Paclitaxel

Taccalonolide AJ covalently binds to β-tubulin at residue D226, as confirmed by X-ray crystallography at 2.05 Å resolution [1]. This binding is irreversible and cannot be displaced by high concentrations of paclitaxel, laulimalide, or even denaturing conditions [2]. In contrast, paclitaxel binds non-covalently and reversibly to the taxane site [3]. This covalent interaction locks the β-tubulin E-site in a GTP-preferred state, directly inhibiting GTP hydrolysis and promoting microtubule polymerization through a unique conformational shift of the M-loop [1].

Microtubule Stabilization Covalent Binding Drug Resistance

Enhanced Serum Stability of Taccalonolide AJ Compared to Paclitaxel

In cell culture, the antiproliferative potency of paclitaxel is significantly attenuated by the presence of serum, with a 3.4-fold increase in GI50 when serum concentration is raised from 0.1% to 10%. In contrast, taccalonolide AJ demonstrates superior stability, with only a 1.5-fold increase in GI50 under the same conditions [1]. This indicates that AJ's activity is less affected by serum protein binding, a key variable in translating in vitro potency to in vivo efficacy.

Pharmacokinetics Serum Stability In Vitro Potency

Distinct Kinetic Profile in Tubulin Polymerization Enhancement

Taccalonolide AJ enhances tubulin polymerization to the same maximum extent as paclitaxel but exhibits a distinct kinetic profile, characterized by a lag phase not observed with paclitaxel [1]. This unique kinetic signature, consistent with its covalent binding mechanism, correlates with AJ's more pronounced inhibition of microtubule catastrophe and its ability to maintain a higher number of focused, persistent asters during mitosis compared to paclitaxel [2].

Tubulin Polymerization Kinetics Microtubule Dynamics

Taccalonolide AJ Causes Distinct Mitotic Defects and Differential Kinase Dysregulation

Taccalonolide AJ, paclitaxel, and laulimalide initiate structurally distinct aberrant mitotic spindles and differentially affect the expression and activation of key mitotic kinases. Specifically, AJ causes centrosome separation and disjunction failure to a much greater extent than either paclitaxel or laulimalide, a phenotype linked to distinct defects in Plk1 and Eg5 expression and activation patterns [1]. This indicates that the covalent binding of AJ triggers a unique mitotic signaling cascade.

Mitotic Defects Kinase Signaling Centrosome Separation

Defined Research Applications for Taccalonolide AJ Based on Quantitative Evidence


Investigating the Impact of Covalent vs. Non-Covalent Microtubule Stabilization on Mitotic Signaling

As established in Section 3, taccalonolide AJ covalently binds β-tubulin and triggers a distinct mitotic signaling cascade compared to paclitaxel or laulimalide [1][2]. Researchers investigating the differential downstream effects of irreversible target engagement should select AJ to compare against reversible stabilizers. This application is ideal for studies using live-cell imaging of aster formation or immunoblotting for Plk1 and Eg5 activation states [1][2].

Evaluating the Functional Consequences of the C22-C23 Epoxide Moiety in Taccalonolide SAR

The extreme potency of AJ (IC50 4.2 nM) relative to its parent compound taccalonolide B or natural taccalonolide A (IC50 622 nM) [3][4] makes it a critical compound for structure-activity relationship (SAR) studies focused on the C22-C23 epoxide. AJ serves as a positive control and structural template for medicinal chemistry efforts aiming to optimize potency and pharmacokinetics through semisynthetic modification of this key functional group [5].

Dissecting Microtubule Dynamics and Catastrophe Suppression Mechanisms

Taccalonolide AJ suppresses microtubule catastrophe more effectively than paclitaxel, leading to persistent, non-coalescing asters [2]. This differential effect makes AJ an essential tool for researchers using purified tubulin assays or live-cell microscopy to dissect the molecular mechanisms governing microtubule plus-end stability and catastrophe. Its use enables the elucidation of how different binding modes translate into distinct regulation of dynamic instability.

Studies Requiring High Potency in High-Serum In Vitro Conditions

For cell-based assays requiring standard culture conditions with 5-10% serum, the relative insensitivity of AJ to serum-induced potency shifts (1.5-fold GI50 change vs. 3.4-fold for paclitaxel) [6] makes it a superior choice. Procuring AJ for such experiments minimizes the risk of underestimating compound activity due to serum protein binding, ensuring more reproducible and translatable in vitro data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taccalonolide AJ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.